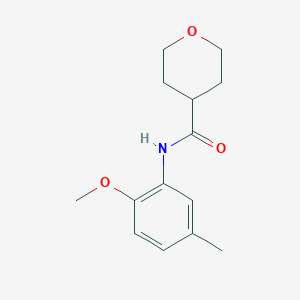
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s and has since gained attention for its potential applications in scientific research.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide exerts its effects through activation of PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and glucose uptake, as well as decreased expression of genes involved in lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation. It has also been shown to improve cardiovascular function, including reducing blood pressure and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide has several advantages for use in laboratory experiments. It is highly selective for PPARδ, making it a useful tool for studying the effects of PPARδ activation on various physiological processes. It is also relatively stable and has a long half-life, making it useful for long-term studies. However, it is important to note that this compound has not been approved for human use and has not been extensively studied for its potential toxicity.
Orientations Futures
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide. One area of interest is its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular disease. Another area of interest is its potential use in athletic performance enhancement, although this is a controversial topic and requires further investigation. Additionally, further studies are needed to fully understand the potential toxicity of this compound and its long-term effects on human health.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide involves several steps, including the reaction of 2-methoxy-5-methylphenol with chloroacetyl chloride, followed by the reaction with sodium methoxide and 4-bromo-2-hydroxybenzonitrile. The resulting product is then subjected to further reactions to obtain the final compound.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. It has also been investigated for its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-3-4-13(17-2)12(9-10)15-14(16)11-5-7-18-8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKJRNBUGYJXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)

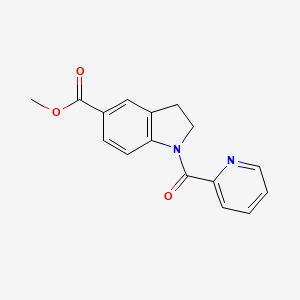
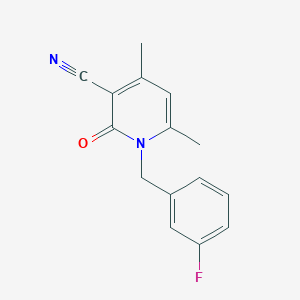
![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)
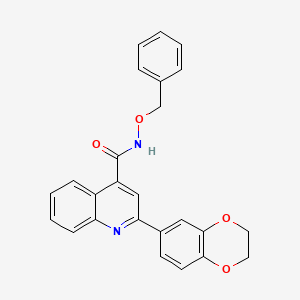
![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)
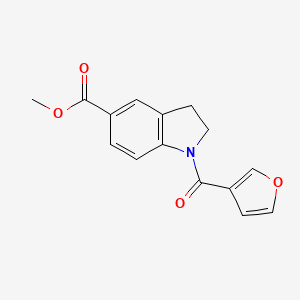
![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)
